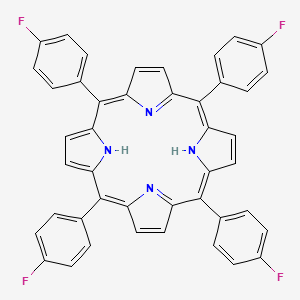

5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin

Description

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a synthetic porphyrin derivative featuring four electron-withdrawing 4-fluorophenyl groups at the meso-positions. The fluorine substituents impart distinct electronic and steric properties, influencing its solubility, photophysical behavior, and reactivity.

Propriétés

Numéro CAS |

37095-43-5 |

|---|---|

Formule moléculaire |

C44H26F4N4 |

Poids moléculaire |

686.7 g/mol |

Nom IUPAC |

5,10,15,20-tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |

Clé InChI |

XJUWDUKAKFQVLE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common and established method for synthesizing 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine involves the acid-catalyzed condensation of pyrrole with 4-fluorobenzaldehyde. Key details of this synthetic route include:

- Reactants: Pyrrole and 4-fluorobenzaldehyde

- Catalyst: Acidic conditions, often using trifluoroacetic acid or other strong acids

- Solvent: Typically chloroform or dichloromethane, which provide an inert medium for the reaction

- Temperature: The reaction mixture is heated, often refluxed, to facilitate ring closure and porphyrin formation

- Reaction Mechanism: The reaction proceeds via a stepwise condensation forming a porphyrinogen intermediate, which is then oxidized to the porphyrin macrocycle

This method is a variation of the classic Adler-Longo or Rothemund procedures for porphyrin synthesis, adapted for the fluorophenyl substituents.

Industrial Scale Production

For industrial-scale synthesis, the process is optimized to maximize yield and purity:

- Reactor Type: Both batch and continuous flow reactors are employed to control reaction parameters precisely

- Reaction Control: Parameters such as temperature, pressure (1-5 atm), and oxygen concentration during oxidation are tightly regulated

- Oxidation Step: After the condensation, oxidation is conducted using oxygen-containing gas (5% to 100% oxygen volume fraction) to convert porphyrinogen to porphyrin

- Purification: Filtration, washing, and drying steps are standardized to ensure product consistency

- Advantages: The industrial method emphasizes safety, environmental protection, and ease of separation and purification, resulting in stable product quality and high yields

A typical industrial procedure involves preparing a pyrrole and 4-fluorobenzaldehyde mixture, adding it dropwise to a heated solvent under nitrogen atmosphere to minimize oxygen, followed by an oxidation step with controlled oxygen flow, filtration, and drying to isolate the product.

Detailed Laboratory Preparation Procedure

A representative laboratory-scale synthesis can be outlined as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of reactant mixture | Mix pyrrole and 4-fluorobenzaldehyde in solvent (chloroform or dichloromethane) | Stoichiometric ratios optimized for yield |

| 2 | Polymerization reaction | Heat solvent to reflux under nitrogen; add reactant mixture dropwise | Maintain inert atmosphere; reaction time 0.05 to 0.5 hours post addition |

| 3 | Oxidation | Introduce oxygen-containing gas (5-100% O2) at controlled flow | Oxidizes porphyrinogen to porphyrin macrocycle |

| 4 | Cooling and filtration | Cool reaction mixture; filter precipitate | Wash filter cake to remove impurities |

| 5 | Drying and purification | Dry product; purify by recrystallization or chromatography | Silica gel chromatography with appropriate eluents (e.g., cyclohexane/dichloromethane) |

This method yields high purity 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine with reproducible results.

Comparative Analysis with Related Porphyrins

The preparation of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is closely related to that of other substituted tetraphenylporphyrins, such as:

| Compound | Aldehyde Precursor | Reaction Solvent | Catalyst | Typical Yield | Notes |

|---|---|---|---|---|---|

| 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine | 4-Fluorobenzaldehyde | Chloroform / Dichloromethane | Acid (e.g., trifluoroacetic acid) | High (varies with conditions) | Fluorine substituents influence photophysical properties |

| 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | 4-Nitrobenzaldehyde | Dichloromethane / Chloroform | Acid catalyst | Moderate to high | Nitro groups allow further functionalization via reduction |

| 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin | 4-Methylbenzaldehyde | Propionic acid | None or acid | High | Synthesized by reflux in propionic acid |

The fluorophenyl derivative synthesis follows similar condensation and oxidation steps but requires optimization due to the electron-withdrawing effect of fluorine atoms.

Research Findings and Optimization Notes

- Yield Optimization: Reaction time, temperature, and solvent choice critically affect yield. Controlled addition of reactants and maintaining inert atmosphere reduce side reactions.

- Oxidation Efficiency: Oxygen concentration and exposure time during oxidation influence the purity and completeness of porphyrin formation.

- Purification: Chromatographic techniques using silica gel and solvent gradients (e.g., cyclohexane/dichloromethane) are effective for isolating pure product.

- Safety and Environmental Aspects: Industrial methods emphasize closed systems and controlled atmospheres to minimize exposure to toxic solvents and reagents.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | Pyrrole + 4-fluorobenzaldehyde | Same, with bulk quantities |

| Solvent | Chloroform or dichloromethane | Same or alternatives for scale |

| Catalyst | Acidic catalyst (e.g., trifluoroacetic acid) | Acidic catalyst, optimized |

| Reaction Conditions | Reflux under nitrogen, 0.5-2 hours | Controlled temperature, pressure (1-5 atm), inert atmosphere |

| Oxidation | Oxygen gas introduction post-condensation | Controlled oxygen flow for oxidation |

| Purification | Filtration, recrystallization, chromatography | Filtration, washing, drying, chromatographic purification |

| Yield | Variable, optimized >50% | High, process optimized for consistency |

| Safety | Standard lab precautions | Emphasis on environmental protection and safety |

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ferric chloride (FeCl₃).

Reduction: Reduction reactions can be performed using sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br₂) or iodine (I₂).

Major Products Formed:

Oxidation: Formation of porphyrin oxide derivatives.

Reduction: Production of reduced porphyrin species.

Substitution: Introduction of halogen atoms into the porphyrin ring.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Mechanism and Efficacy:

Photodynamic therapy is a treatment that uses photosensitizing agents to produce reactive oxygen species (ROS) upon exposure to light. 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine has been studied for its ability to generate singlet oxygen effectively, making it suitable for PDT applications against cancer cells.

Case Study:

Espitia-Almeida et al. (2022) investigated the photophysical properties of this porphyrin and its metal derivatives (Zn(II), Sn(IV), Mn(III), and V(IV)). Their findings demonstrated that the compound exhibits strong absorption in the visible region, which is crucial for effective PDT. The study reported significant cytotoxic effects against leishmaniasis parasites when exposed to light, indicating its potential as an anti-cancer agent as well .

Organic Electronics

Role in OLEDs:

The incorporation of porphyrins like 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine into organic light-emitting diodes (OLEDs) has been explored due to their favorable electronic properties. They can enhance the efficiency and stability of OLED devices.

Research Findings:

Zhu et al. (2010) examined how substituent groups on porphyrins affect their electroluminescent properties in OLEDs. The study concluded that the presence of fluorinated phenyl groups significantly improved the performance metrics of the devices due to enhanced charge transport properties .

Sensing Applications

Detection of Metal Ions:

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine has been employed as a sensor for detecting various metal ions due to its ability to form stable complexes with them.

Case Study:

Dar et al. (2020) studied the interaction of this porphyrin with different metal ions using UV-visible and fluorescence spectroscopy. The results indicated that the compound could selectively bind to Ag ions, leading to significant changes in its fluorescence properties. This makes it a promising candidate for developing sensitive detection methods for environmental monitoring and biomedical applications .

Catalysis

Catalytic Activity:

The compound has also been investigated for its catalytic properties in various chemical reactions.

Research Insights:

Yaman et al. (2017) synthesized novel tin porphyrin complexes based on 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine and evaluated their catalytic activity in the polymerization of ε-caprolactone. The study found that these complexes exhibited high catalytic efficiency and selectivity .

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Photodynamic Therapy | Effective singlet oxygen generation; cytotoxicity against cancer cells | Espitia-Almeida et al., 2022 |

| Organic Electronics | Improved electroluminescence in OLEDs with fluorinated phenyl groups | Zhu et al., 2010 |

| Sensing | Selective binding to Ag; changes in fluorescence properties | Dar et al., 2020 |

| Catalysis | High efficiency in ε-caprolactone polymerization | Yaman et al., 2017 |

Mécanisme D'action

The mechanism by which 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine exerts its effects involves its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can damage cellular components, leading to cell death in targeted therapies. The molecular targets include cellular membranes and intracellular structures, and the pathways involved are related to oxidative stress and apoptosis.

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic Structure

- Hydroxyphenyl (5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine): Electron-donating hydroxyl groups enhance π-conjugation, leading to strong absorption at 410 nm and fluorescence emission at 655 nm in ethanol . Applications: Fluorescent sensing for heavy metals (Pb²⁺, Ni²⁺) due to metal-induced fluorescence quenching .

- Aminophenyl (5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine, TAPP): Amine groups enable covalent bonding in covalent organic frameworks (COFs), as seen in COF-366 synthesis . Soluble in polar solvents (DMF, DMSO) and used as a monomer for porous materials .

- Methoxyphenyl (5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine) :

Solubility and Aggregation Behavior

- Carboxyphenyl (5,10,15,20-Tetrakis(4-carboxyphenyl)-21H,23H-porphine, TCPP): Carboxylic acid groups improve solubility in water and methanol, enabling applications in dye degradation and NO₂ sensing .

- Pyridyl (5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine) :

- Fluorophenyl: Expected to exhibit lower solubility in polar solvents compared to hydroxyl or carboxyphenyl derivatives, favoring organic solvents or nanoparticle encapsulation (similar to pTHPP in PLGA-lipid hybrids ).

Photophysical and Catalytic Properties

Optical Properties

*ΦΔ = Singlet oxygen quantum yield.

Catalytic and Electrocatalytic Performance

Material Science

- COFs and Nanocomposites: TAPP forms COFs via imine linkages , while fluorophenyl’s inertness may limit covalent bonding but improve stability in hydrophobic environments.

- Graphene Composites :

Key Research Findings and Limitations

- Hydroxyphenyl vs. Fluorophenyl : Hydroxyl groups enhance fluorescence but limit stability in acidic conditions, whereas fluorine improves oxidative stability.

- Contradictions: Sulfonatophenyl porphyrins (TPPS) show poor Gram-negative bacterial inhibition , highlighting substituent-dependent bioactivity.

- Data Gaps : Direct spectral or catalytic data for the fluorophenyl derivative is absent; predictions rely on substituent trend analysis.

Activité Biologique

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine (TFPP) is a synthetic porphyrin derivative notable for its application in photodynamic therapy (PDT) and its antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine

- Chemical Structure : TFPP features a porphyrin core with four fluorinated phenyl groups, enhancing its photophysical properties.

- Molecular Formula : CHFN

- Molecular Weight : 686.70 g/mol

- CAS Number : 37095-43-5

TFPP operates primarily through photodynamic therapy. Upon light activation, it generates reactive oxygen species (ROS), which are crucial for its antimicrobial and anticancer effects.

Target Pathogens

TFPP has shown effectiveness against various microbial strains, particularly antibiotic-resistant bacteria such as:

- Staphylococcus aureus (MRSA)

- Pseudomonas aeruginosa

-

Photodynamic Activity :

- TFPP's ability to generate singlet oxygen upon light exposure leads to oxidative stress in microbial cells.

- This oxidative stress disrupts cellular functions, leading to cell death.

-

Antimicrobial Efficacy :

- Studies report significant reductions in bacterial viability under light irradiation compared to dark conditions.

- Example results include:

Case Studies

-

Study on Antimicrobial Activity :

- A study demonstrated that TFPP effectively inhibited MRSA and P. aeruginosa growth when exposed to light.

- The compound's activity was significantly higher under irradiation compared to nonirradiated conditions.

-

Cellular Impact :

- TFPP induces apoptosis in cancer cells via ROS generation.

- It has been suggested as a potential treatment for various cancers due to its selective cytotoxicity towards malignant cells while sparing healthy tissues.

Comparative Analysis

| Compound | Photodynamic Activity | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |

|---|---|---|---|

| 5,10,15,20-Tetrakis(4-fluorophenyl)porphine | High | 69.42 (MRSA) | 109.30 (MRSA) |

| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphine | Moderate | 80.00 (S. aureus) | 150.00 (S. aureus) |

Q & A

Basic: What are the optimal synthetic routes for preparing 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine?

Answer:

The Adler-Longo method is widely used for synthesizing meso-substituted porphyrins. For fluorophenyl derivatives, a modified approach involves refluxing pyrrole with 4-fluorobenzaldehyde in propionic acid under inert gas (N₂ or Ar) to prevent oxidation. Stoichiometric ratios (e.g., 1:1 pyrrole:aldehyde) and reflux temperatures (~140°C) are critical for achieving yields >50% . Post-synthesis, purification via column chromatography (silica gel, elution with CH₂Cl₂/hexane) removes unreacted precursors. For fluorinated analogs, inert storage (2–8°C under Ar) prevents decomposition .

Basic: How is the purity of this porphyrin validated experimentally?

Answer:

Purity is assessed using:

- HPLC : Reverse-phase C18 columns with UV-Vis detection (λ = 400–420 nm for Soret band monitoring). Purity >95% is typical for research-grade material .

- ¹H/¹⁹F NMR : Fluorophenyl substituents show distinct aromatic splitting patterns (e.g., ¹⁹F NMR δ ≈ -115 ppm for para-F) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (m/z 686.7 for [M+H]⁺) .

Advanced: How does the fluorophenyl substitution influence photophysical properties compared to non-fluorinated analogs?

Answer:

The electron-withdrawing fluorine atoms enhance:

- Photostability : Reduced susceptibility to singlet oxygen degradation due to lower HOMO-LUMO gaps.

- Redox potentials : Cyclic voltammetry shows shifted oxidation peaks (e.g., +0.15 V vs. Ag/AgCl for fluorinated vs. -0.05 V for phenyl analogs) .

- Spectral shifts : Soret band absorption at ~415 nm (vs. ~410 nm for non-fluorinated porphyrins) .

Contradictions in fluorescence quantum yields (ΦF) between studies may arise from solvent polarity or aggregation effects, requiring controlled solvent systems (e.g., DMF or THF) .

Advanced: What methodologies are used to integrate this porphyrin into CO₂-responsive nanomaterials?

Answer:

The compound’s fluorinated aryl groups enable π-π stacking and hydrophobic interactions in hybrid materials. Example protocols:

- Graphene nanohybrids : Sonicate porphyrin with graphene oxide (GO) in DMF, followed by reduction with hydrazine. FTIR confirms covalent bonding via C-F···C interactions .

- Metal-organic frameworks (MOFs) : Coordinate with Zn²+ or Cu²+ nodes in solvothermal reactions (120°C, 24 hr). BET analysis reveals pore sizes ~1.2 nm, suitable for CO₂ adsorption .

Contradictory porosity data may arise from varying metal-linker ratios, necessitating PXRD validation .

Advanced: How can researchers address discrepancies in catalytic performance reported for Suzuki-Miyaura coupling reactions?

Answer:

Variations in catalytic efficiency (e.g., turnover numbers [TON] from 10³ to 10⁵) stem from:

- Metalation state : Ensure demetallation (via TFA treatment) before Pd incorporation. AAS quantifies Pd loading (ideal: 2–4 wt%) .

- Support matrices : Covalent grafting to silica vs. non-covalent immobilization alters leaching rates. ICP-MS post-reaction detects Pd loss (<0.1 ppm optimal) .

- Substrate scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) react faster than electron-rich ones. Control reactions with Hammett parameters resolve contradictions .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Short-term : Store in amber vials under Ar at 2–8°C.

- Long-term : Lyophilize and store as a powder in vacuum-sealed bags. Avoid moisture (hygroscopicity ≈ 2% wt gain in humid air) .

- Decomposition indicators : Color shift from deep purple to brown indicates oxidation; TGA/DSC (5% weight loss <200°C confirms stability) .

Advanced: What strategies mitigate aggregation-induced quenching in fluorescence-based sensors?

Answer:

- Covalent functionalization : Attach polyethylene glycol (PEG) chains via ester linkages to enhance solubility. DLS confirms hydrodynamic radii <10 nm .

- Host-guest systems : Encapsulate porphyrin in cyclodextrin cavities (e.g., β-CD). Fluorescence lifetime microscopy (FLIM) shows τ ≈ 8 ns for encapsulated vs. 3 ns for aggregated forms .

- Surface patterning : Langmuir-Blodgett films on ITO substrates achieve monolayer coverage (AFM roughness <2 nm) .

Advanced: How do solvent effects influence supramolecular chirality in J-aggregates?

Answer:

- Chiral induction : Use L/D-tartaric acid in aqueous ethanol (pH 4–6). CD spectroscopy shows bisignate Cotton effects at 490 nm for helical aggregates .

- Kinetic control : Rapid cooling (-20°C) favors metastable chiral phases. TEM reveals twisted nanoribbons (pitch ≈ 100 nm) .

Contradictions in handedness between studies may arise from trace metal ions (e.g., Cu²+), requiring chelation with EDTA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.